1,5,6,7,8,9-hexahydropyrimido[4,5-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “1,5,6,7,8,9-hexahydropyrimido[4,5-b]indol-4-one” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The preparation of 1,5,6,7,8,9-hexahydropyrimido[4,5-b]indol-4-one involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve multi-step synthesis processes that are optimized for large-scale production.
Chemical Reactions Analysis
1,5,6,7,8,9-hexahydropyrimido[4,5-b]indol-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Scientific Research Applications
1,5,6,7,8,9-hexahydropyrimido[4,5-b]indol-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is used to study the effects of chemical compounds on biological systems. In medicine, it is used in the development of new drugs and therapies. In industry, it is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1,5,6,7,8,9-hexahydropyrimido[4,5-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
1,5,6,7,8,9-hexahydropyrimido[4,5-b]indol-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may have similar chemical structures and properties, but this compound may have unique features that make it particularly useful in certain applications. Some similar compounds include those with similar functional groups or molecular structures.
References
- PubChemPy documentation
- BenchChem
- Cyclodextrins inclusion complex: Preparation methods, analytical techniques and food industry applications
- Carbonyldiimidazole - Wikipedia
- Advancing innovative clinical trials to efficiently deliver medicines to patients
- Zoledronic acid: Uses, Interactions, Mechanism of Action - DrugBank Online
- Similar compounds versus similar conformers: complementarity between PubChem 2-D and 3-D neighboring sets
Properties
IUPAC Name |
1,5,6,7,8,9-hexahydropyrimido[4,5-b]indol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-10-8-6-3-1-2-4-7(6)13-9(8)11-5-12-10/h5H,1-4H2,(H2,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYRDZMZTQIHLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)NC=NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(N2)NC=NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.